2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile
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Overview
Description
2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile typically involves the reaction of 4-(Hydroxymethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a cyanation reaction, where the aldehyde group is converted to a nitrile group using reagents such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) cyanide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 2-(4-(Carboxymethyl)phenyl)-2-methylpropanenitrile.
Reduction: 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions with target molecules, influencing their function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Hydroxymethyl)phenyl)acetonitrile: Similar structure but lacks the methyl group on the carbon adjacent to the nitrile.
4-(Hydroxymethyl)benzonitrile: Lacks the additional carbon and methyl group.
2-(4-(Hydroxymethyl)phenyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)10-5-3-9(7-13)4-6-10/h3-6,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMXRLPHIQBBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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